molecular formula C12H14N2O2 B13533638 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid

Cat. No.: B13533638
M. Wt: 218.25 g/mol
InChI Key: BCRQGWBASGRFHP-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid is an organic compound featuring an indazole ring, a methyl group, and a propanoic acid moiety. Indazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Alkylation: The indazole ring is then alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the indazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated indazole derivatives.

Scientific Research Applications

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity, affecting various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2-Methylindole: A simpler indole derivative with a single methyl group.

    3-(1H-Indol-3-yl)propanoic acid: Similar structure but lacks the methyl group on the indazole ring.

Uniqueness

2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole or indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-methyl-3-(1-methylindazol-3-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

BCRQGWBASGRFHP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C2=CC=CC=C21)C)C(=O)O

Origin of Product

United States

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